molecular formula C9H14N2O2S B1521279 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS No. 1041552-86-6

3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B1521279
CAS No.: 1041552-86-6
M. Wt: 214.29 g/mol
InChI Key: VDIFODNHFMQIAI-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

Sulfonamides, including those structurally related to 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, have been utilized in the development of sensitive analytical methods for detecting sulfonamide antibiotics in various samples. Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing sulfonamide antibiotics in milk samples. This method achieved selectivity and sensitivity suitable for regulatory compliance, demonstrating the potential for monitoring sulfonamide residues in food products to ensure public health safety Adrián et al., 2009.

Medicinal Chemistry Applications

Sulfonamides are widely explored for their therapeutic potential, especially as carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma. Ilies et al. (2003) reported on the inhibition of the tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, indicating the critical role of sulfonamides in designing potential anticancer agents Ilies et al., 2003. Similarly, Owa et al. (2002) highlighted the significance of sulfonamide compounds in cell-based antitumor screens, underlining their importance in oncology Owa et al., 2002.

Environmental Science Applications

In environmental sciences, the focus is on the degradation and elimination of sulfonamide antibiotics due to their persistence and the potential for promoting antibiotic resistance. Ricken et al. (2013) described a novel microbial strategy for eliminating sulfonamide antibiotics, emphasizing the importance of understanding and mitigating the environmental impact of these compounds Ricken et al., 2013.

Properties

IUPAC Name

3-(1-aminoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFODNHFMQIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041552-86-6
Record name 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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